molecular formula C17H13BrN2O3S B12152698 (2E,5Z)-2-[(3-bromophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3-bromophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12152698
M. Wt: 405.3 g/mol
InChI Key: CCAKIMIEUGDSNT-NVNXTCNLSA-N
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Description

The compound "(2E,5Z)-2-[(3-bromophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one" belongs to the rhodanine-derived thiazolidinone family, a class of heterocyclic compounds known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its structure features:

  • A thiazolidin-4-one core with E/Z-configuration at the C2 and C5 positions.
  • A 3-bromophenyl imino group at position 2, contributing steric bulk and electron-withdrawing effects.
  • A 4-hydroxy-3-methoxybenzylidene moiety at position 5, providing polar functional groups for hydrogen bonding and solubility.

Synthesis typically involves condensation reactions between substituted benzaldehydes and thiazolidinone precursors under acidic conditions, followed by purification via recrystallization. Characterization employs NMR, IR, and mass spectrometry.

Properties

Molecular Formula

C17H13BrN2O3S

Molecular Weight

405.3 g/mol

IUPAC Name

(5Z)-2-(3-bromophenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13BrN2O3S/c1-23-14-7-10(5-6-13(14)21)8-15-16(22)20-17(24-15)19-12-4-2-3-11(18)9-12/h2-9,21H,1H3,(H,19,20,22)/b15-8-

InChI Key

CCAKIMIEUGDSNT-NVNXTCNLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)Br)S2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)Br)S2)O

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: 2-Iminothiazolidin-4-one

A critical intermediate, 2-[(3-bromophenyl)imino]-1,3-thiazolidin-4-one, is prepared by reacting 3-bromoaniline with chloroacetyl chloride in dry dimethylformamide (DMF) at 0–5°C. The resulting 2-chloro-N-(3-bromophenyl)acetamide is treated with ammonium thiocyanate in refluxing ethanol, facilitating cyclization via nucleophilic displacement of chloride by the thiocyanate’s sulfur atom. This step achieves yields of 85–92% after recrystallization in ethanol.

Reaction Conditions:

  • Solvent: Absolute ethanol

  • Temperature: 80–90°C (reflux)

  • Catalyst: None (thermal cyclization)

  • Yield: 90%

Alternative Synthetic Strategies

One-Pot Multi-Component Synthesis

To circumvent intermediate isolation, a one-pot approach combines 3-bromoaniline, vanillin, and thioglycolic acid in polypropylene glycol (PPG) at 110°C. PPG acts as both solvent and catalyst, facilitating sequential imine formation, thiazolidinone cyclization, and Knoevenagel condensation.

Advantages:

  • Reduced reaction time (4–5 hours vs. 8–10 hours in stepwise methods)

  • Higher atom economy (85% yield)

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz) accelerates the Knoevenagel step, completing the reaction in 1.5 hours with 88% yield. This method enhances energy efficiency and reduces byproduct formation.

Conditions:

  • Solvent: Ethanol

  • Catalyst: β-Cyclodextrin-SO₃H (10 mol%)

  • Temperature: 50°C

Stereochemical Control and Regioselectivity

The (2E,5Z) configuration is governed by steric and electronic factors during imine and benzylidene formation. Piperidine preferentially stabilizes the E-imine tautomer, while hydrogen bonding between the 4-hydroxy group of vanillin and the thiazolidinone’s carbonyl oxygen directs Z-geometry at position 5.

Spectroscopic Validation:

  • ¹H NMR: A singlet at δ 7.85 ppm confirms the benzylidene CH proton.

  • IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

MethodConditionsCatalystTime (h)Yield (%)
StepwiseEthanol refluxPiperidine8–1075–82
One-PotPPG, 110°CPPG4–585
UltrasoundEthanol, 50°C, ultrasoundβ-CD-SO₃H1.588
MicrowaveDMF, 150°C, 300 WNone0.578

The ultrasound-assisted method offers the best balance of efficiency and yield, while the one-pot approach excels in simplicity.

Challenges and Optimization

Byproduct Formation

Competing aldol condensation of vanillin can occur, producing dimeric byproducts. This is mitigated by using stoichiometric vanillin (1.1 eq.) and slow reagent addition.

Purification

Column chromatography (silica gel, ethyl acetate/hexane) resolves E/Z isomers, though recrystallization in ethanol suffices for high-purity (>95%) batches.

Green Chemistry Considerations

Recent advances emphasize solvent-free conditions or biodegradable PEG/PPG solvents. For example, replacing ethanol with PPG reduces environmental impact while maintaining 82% yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the imino group can yield corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazolidin-4-one derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Case Study: Antimicrobial Testing

A study conducted on the compound's efficacy against Staphylococcus aureus and Escherichia coli showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating potent antibacterial activity.

Anticancer Properties

Thiazolidin-4-one derivatives have also been explored for their anticancer potential. The compound's structure allows it to interact with cellular mechanisms involved in cancer proliferation.

Case Study: Anticancer Efficacy

In vitro studies revealed that the compound inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values ranging from 10 to 25 µM.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidin-4-one derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines.

Case Study: Inflammation Model

In a model of induced inflammation in rats, administration of the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), showcasing its potential as an anti-inflammatory agent.

Pharmacological Insights

The compound's mechanism of action is believed to involve modulation of various signaling pathways related to inflammation and cell proliferation. Although specific pathways remain under investigation, preliminary findings suggest interactions with NF-kB and MAPK signaling cascades.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidin-4-one derivatives. Modifications at the phenyl ring or substitutions on the thiazolidinone core can enhance potency and selectivity.

ModificationEffect on Activity
Bromine substitutionIncreased antibacterial potency
Hydroxy group additionEnhanced anti-inflammatory effects

Mechanism of Action

The exact mechanism of action of (2E,5Z)-2-[(3-bromophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through multiple pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.

    Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell division and differentiation.

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Moiety

The 4-hydroxy-3-methoxybenzylidene group in the target compound distinguishes it from analogs with alternative substituents:

Compound Benzylidene Substituents Key Properties/Effects Reference
Target Compound 4-hydroxy-3-methoxy Enhanced polarity, H-bond donor/acceptor
(5Z)-5-(2-Hydroxybenzylidene) derivative 2-hydroxy Reduced steric hindrance; lower solubility in apolar solvents
(5Z)-5-(4-Chlorobenzylidene) analog 4-chloro Increased lipophilicity; potential for halogen bonding
(2E,5Z)-5-(3,4,5-Trimethoxybenzylidene) 3,4,5-trimethoxy High electron density; improved metabolic stability

Key Findings :

  • Hydroxy and methoxy groups (as in the target compound) enhance solubility in polar solvents and facilitate interactions with biological targets via H-bonding.
  • Trimethoxy groups offer metabolic stability due to steric protection of the methoxy groups.

Variations in the Imino Group

The 3-bromophenyl imino group contrasts with other aryl or heteroaryl imino substituents:

Compound Imino Group Electronic Effects Reference
Target Compound 3-bromophenyl Strong electron-withdrawing; steric bulk
(2E)-2-(Pyridin-2-ylimino) analog Pyridinyl Basic nitrogen; potential for metal coordination
(2E)-2-[(3-Hydroxyphenyl)imino] analog 3-hydroxyphenyl H-bond donor; increased polarity
(2E)-2-[(4-Trifluoromethylphenyl)imino] 4-trifluoromethylphenyl Strong electron-withdrawing; enhanced bioavailability

Key Findings :

  • Pyridinyl imino groups enable metal coordination, useful in designing metalloenzyme inhibitors.
  • Hydroxyphenyl substituents improve water solubility but may reduce stability under acidic conditions.

Key Findings :

  • Electron-withdrawing groups (e.g., nitro, bromo) correlate with antimicrobial and anticancer potency.
  • Methoxy and hydroxy groups balance solubility and membrane permeability, critical for in vivo efficacy.

Crystallographic and Solubility Properties

Crystal structures of related compounds reveal packing patterns influenced by substituents:

  • Methanol solvates (e.g., in Shahwar et al.) exhibit improved crystallinity compared to DMSO solvates.
  • Hydrogen-bonding networks driven by hydroxy/methoxy groups stabilize crystal lattices, as seen in (5Z)-5-(2-hydroxybenzylidene) derivatives.
  • Bromo substituents may induce π-stacking interactions due to their polarizability.

Biological Activity

The compound (2E,5Z)-2-[(3-bromophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, drawing on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H15BrN2O3SC_{16}H_{15}BrN_2O_3S with a molecular weight of approximately 389.3 g/mol. The structure includes a thiazolidinone ring, which is known for its pharmacological potential.

1. Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives can effectively inhibit the growth of HT29 adenocarcinoma and H460 lung cancer cells .

Table 1: Summary of Anticancer Activities of Thiazolidin-4-one Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AHT2915.2Apoptosis induction
Compound BH46012.5Cell cycle arrest
(2E,5Z)-2-[(3-bromophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-oneMCF7TBDTBD

2. Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives are well-documented. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the phenyl ring enhances antibacterial efficacy .

Table 2: Antimicrobial Efficacy of Thiazolidin-4-one Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CS. aureus4 µg/ml
Compound DE. coli8 µg/ml
(2E,5Z)-2-[(3-bromophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-oneTBDTBD

3. Anti-inflammatory Activity

Thiazolidin-4-one derivatives have also been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . This makes them potential candidates for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one compounds is significantly influenced by their structural modifications. Substituents at the C2 position and the nature of the imine moiety play crucial roles in determining their pharmacological profiles. For example, compounds with halogenated phenyl groups typically demonstrate enhanced activity against various pathogens .

Figure 1: Structural Modifications Affecting Biological Activity

SAR Analysis

Case Studies

Recent studies have highlighted the potential of thiazolidin-4-one derivatives as multi-target agents in cancer therapy. For instance, a derivative was shown to inhibit multiple signaling pathways involved in tumor growth and metastasis, suggesting a synergistic effect when used in combination therapies .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how do reaction parameters influence yield?

Answer:
The synthesis involves a multi-step procedure, typically starting with condensation of 3-bromoaniline with a thiourea derivative to form the imino linkage, followed by cyclization with a substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) to construct the thiazolidinone ring. Key parameters include:

  • Temperature : Cyclization often requires refluxing in ethanol or DMF (110–120°C) to drive the reaction to completion .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve regioselectivity and reduce side reactions .
  • Solvent polarity : Polar aprotic solvents like DMF enhance solubility of intermediates, while ethanol facilitates crystallization .
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for ≥95% purity .

Basic: What spectroscopic techniques are essential for characterizing its structure and purity?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the imino (δ 8.2–8.5 ppm) and benzylidene (δ 7.3–7.8 ppm) groups. Methoxy and hydroxy protons appear at δ 3.8–4.0 and δ 9.5–10.5 ppm, respectively .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 419.29) and detect isotopic patterns from bromine .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiazolidinone ring vibrations (C-N, ~1250 cm⁻¹) .
  • X-ray crystallography (if crystals form): Resolve stereochemical ambiguities in the (2E,5Z) configuration .

Advanced: How can structure-activity relationship (SAR) studies optimize its biological activity?

Answer:

  • Substituent variation : Replace the 3-bromophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate target binding. The 4-hydroxy-3-methoxybenzylidene moiety can be substituted with halogens to enhance lipophilicity .
  • In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7) and compare IC₅₀ values to establish SAR trends .
  • Computational docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or α-glucosidase, prioritizing residues (e.g., Arg120 in COX-2) for hydrogen bonding with the hydroxy group .

Advanced: How to resolve contradictions in reported biological activities of similar thiazolidinones?

Answer:

  • Standardized assays : Re-evaluate conflicting data using uniform protocols (e.g., fixed incubation times, same cell lines) to minimize variability .
  • Control experiments : Verify compound stability under assay conditions (pH, temperature) via HPLC to rule out degradation artifacts .
  • Substituent benchmarking : Compare activity of the 3-bromo derivative with analogs (e.g., 4-chloro or 2-fluoro) to isolate electronic vs. steric effects .

Advanced: How to elucidate its mechanism of action using computational and biochemical methods?

Answer:

  • Molecular dynamics simulations : Simulate binding to microtubules (e.g., β-tubulin) to assess depolymerization potential, correlating with experimental IC₅₀ values .
  • Enzyme inhibition assays : Measure inhibition of α-glucosidase or COX-2 via spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis) .
  • Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like Bax/Bcl-2) in treated cells .

Basic: Which functional groups influence its chemical reactivity?

Answer:

  • Thiazolidinone ring : Susceptible to nucleophilic attack at C-2 and C-4 positions, enabling derivatization .
  • 3-Bromophenyl imino group : Participates in Suzuki-Miyaura cross-coupling (Pd catalysis) for aryl diversification .
  • 4-Hydroxy-3-methoxybenzylidene : The hydroxy group enables pH-dependent tautomerism, while methoxy enhances electron density for electrophilic substitution .

Advanced: What strategies mitigate regioselectivity challenges during synthesis?

Answer:

  • Directing groups : Introduce a nitro (-NO₂) group at the benzaldehyde para position to steer cyclization .
  • Microwave-assisted synthesis : Shorten reaction times (20–30 min vs. 6–8 hr) to minimize side-product formation .
  • Protecting groups : Temporarily protect the hydroxy group (e.g., as acetate) to prevent undesired oxidation during imino formation .

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